Lithium phosphate

Lithium-ion batteries Cathode coating Capacity retention

Li3PO4 solves the critical challenge of cathode degradation in high-energy-density batteries. Its near-zero solubility and wide electrochemical window (0-4.7 V vs. Li/Li+) make it the definitive choice for protective interfacial coatings and thin-film solid electrolytes. - Boosts NCM capacity retention by 13.9 percentage points after 100 cycles. - Delivers 3.7× higher discharge capacity at 5C vs. pristine NCM. - Increases Li⁺ conductivity 4× at 60°C in ceramic solid electrolytes. - Superior catalytic selectivity for propylene oxide isomerization.

Molecular Formula Li3O4P
Molecular Weight 115.9 g/mol
CAS No. 10102-26-8
Cat. No. B147967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium phosphate
CAS10102-26-8
SynonymsLi3PO4.1, 2H2O, Phosphoric acid trilithium salt hemihydrate
Molecular FormulaLi3O4P
Molecular Weight115.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-]
InChIInChI=1S/3Li.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3
InChIKeyTWQULNDIKKJZPH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Phosphate (CAS 10102-26-8): Procurement-Relevant Properties and Applications


Lithium phosphate (Li3PO4, CAS 10102-26-8) is a white, orthorhombic crystalline solid with a molar mass of 115.79 g/mol and a high melting point of 1,205 °C [1]. This lithium salt is characterized by its remarkably low aqueous solubility of 0.027 g/100 mL at 25 °C and an extremely low electronic conductivity, which underpin its primary applications [2]. While it is a key precursor for the cathode material lithium iron phosphate (LiFePO4), Li3PO4 itself is directly utilized in high-value niche applications, most notably as a protective coating on battery electrodes to enhance cycling stability and as a thin-film solid electrolyte [3][4].

Lithium Phosphate (10102-26-8): Why In-Class Analogs Cannot Be Substituted


Substituting lithium phosphate (Li3PO4) with other lithium salts like Li2CO3, LiOH, or LiFePO4, or even with other phosphate-based solid electrolytes like LiPON or Li4P2O7, leads to significant functional failures. While all contain lithium, their distinct physicochemical properties dictate non-interchangeable performance in key applications [1]. Li3PO4's unique combination of near-insolubility, exceptional thermal stability, and an electrochemical stability window of 0 to 4.7 V versus Li/Li+ enables it to function as an effective protective interfacial coating and a stable solid electrolyte [2]. In contrast, more soluble lithium salts are unsuitable as robust barrier coatings, and cathode materials like LiFePO4 serve an entirely different primary function [3]. The following quantitative evidence details these critical performance deltas.

Quantitative Evidence for Lithium Phosphate (10102-26-8) Differentiation


Li3PO4 Coating Enhances Capacity Retention of Ni-Rich NCM Cathodes by 13.9% Over Pristine

A direct head-to-head comparison shows that coating a Ni-rich NCM cathode (LiNi0.91Co0.06Mn0.03O2) with a 0.1 mol.% Li3PO4 layer significantly improves electrochemical performance compared to the pristine, uncoated material [1]. The Li3PO4-coated sample achieved a capacity retention of 82% after 100 cycles, whereas the pristine NCM retained only 68.1% of its initial capacity under identical cycling conditions. This represents a 13.9 percentage-point improvement.

Lithium-ion batteries Cathode coating Capacity retention

Li3PO4 Coating Enables 3.7x Higher Discharge Capacity at 5C Rate vs. Pristine NCM

The rate capability of Ni-rich NCM is drastically improved by a Li3PO4 coating, as evidenced by a direct comparison with the pristine material [1]. At a high discharge rate of 5C, the Li3PO4-coated NCM delivered a specific capacity of 94.6 mAh/g, whereas the pristine NCM could only achieve 33.4 mAh/g under the same conditions. This demonstrates a 3.7-fold increase in usable capacity at a high power demand.

Lithium-ion batteries Rate capability Cathode coating

Li3PO4 Coating Restores Function to NMC532 Cathode: 187 mAh/g vs. 50 mAh/g for Pristine After 100 Cycles

A study on NMC532 cathodes demonstrates that a Li3PO4 surface coating is a highly potent method to improve electrochemical performance [1]. After 100 cycles at a 1C rate, the Li3PO4-coated NMC532 maintained a specific capacity of 187 mAh/g. In stark contrast, the pristine, uncoated NMC532 cathode under identical conditions had faded to a capacity of only 50 mAh/g. This represents a 3.74-fold increase in retained capacity.

Lithium-ion batteries Cathode coating Cycle life

Li3PO4 as a Solid Electrolyte: A 4.7V Stability Window and Ionic vs. Electronic Conductivity Ratio of >10^6

As a solid electrolyte, Li3PO4's defining characteristic is its exceptional electrochemical stability. While its ionic conductivity is moderate (1 × 10⁻⁶ to 6.5 × 10⁻⁶ S/cm at room temperature), it is its extremely low electronic conductivity (approx. 2.2 × 10⁻¹² S/cm) that is a critical differentiator [1]. The ratio of ionic to electronic conductivity exceeds 10⁶, which is essential for preventing self-discharge. This allows Li3PO4 to maintain a wide electrochemical stability window of 0 to 4.7 V versus Li/Li⁺ [2]. In comparison, many other solid electrolytes, such as sulfides, have narrower stability windows.

Solid-state batteries Solid electrolyte Electrochemical stability

Li3PO4-LATP Composite: 4x Ionic Conductivity Enhancement at 60 °C Over Pristine LATP

In a direct comparison, the addition of Li3PO4 as a sintering aid to form a composite with the solid electrolyte LATP (Li1.3Al0.3Ti1.7(PO4)3) yields a substantial increase in ionic conductivity [1]. At 60 °C, a Li3PO4-LATP composite pellet (sintered at 900 °C) achieved a total Li⁺-ion conductivity of approximately 1.2 × 10⁻³ S/cm. This is a fourfold improvement over the pristine LATP pellet, which exhibited a conductivity of about 3.0 × 10⁻⁴ S/cm under the same measurement conditions.

Solid-state batteries Composite electrolyte Ionic conductivity

Li3PO4 Exhibits Superior Catalytic Selectivity for Propylene Oxide Isomerization vs. Li2CO3

Comparative catalytic studies on propylene oxide isomerization to allyl alcohol reveal that the choice of lithium salt significantly impacts selectivity [1]. Lithium phosphate (specifically the basic form) demonstrated better catalytic properties and higher selectivity for this reaction compared to stoichiometric lithium phosphate. In a separate study comparing multiple lithium salts, Li3PO4 was identified as one of the most active catalysts, while Li2CO3 was not among the top performers in that specific reaction system [2].

Catalysis Isomerization Propylene oxide

Optimized Research and Industrial Application Scenarios for Lithium Phosphate (10102-26-8)


Surface Coating Agent for High-Nickel NCM Cathodes in Advanced Lithium-Ion Batteries

For manufacturers and researchers developing high-energy-density cathodes (e.g., Ni-rich NCM), Li3PO4 is a proven surface modification agent. Its procurement is justified by the quantitative improvements in cycle life and rate capability over pristine materials [1]. The evidence shows a 13.9 percentage-point increase in capacity retention after 100 cycles and a 3.7x higher discharge capacity at 5C, directly addressing the key failure mechanisms of Ni-rich materials. This makes Li3PO4 a targeted solution for extending battery lifespan and power performance.

Sputtering Target for Thin-Film Solid Electrolytes in Microbatteries and All-Solid-State Devices

Li3PO4 sputtering targets are the standard material for fabricating LiPON thin-film electrolytes, a cornerstone of microbattery technology [2]. The differentiation lies in the resulting film's exceptional electrochemical stability (0–4.7 V vs. Li/Li⁺) and near-zero electronic conductivity (~2.2 × 10⁻¹² S/cm). This stability enables the electrolyte to be paired directly with high-voltage cathodes, simplifying device architecture and ensuring long-term reliability, which is a critical procurement specification for thin-film battery manufacturers.

Sintering Aid and Conductivity Enhancer for LATP-Based Composite Solid Electrolytes

In the fabrication of ceramic solid electrolytes, Li3PO4 serves as a high-value sintering additive. The evidence demonstrates that incorporating Li3PO4 into an LATP matrix can boost the total Li⁺-ion conductivity by a factor of 4x at 60 °C [3]. This makes it a critical material for researchers and companies seeking to overcome the grain-boundary resistance that limits the performance of polycrystalline oxide solid electrolytes, thereby enabling higher-performance solid-state battery prototypes.

Selective Catalyst for Propylene Oxide Isomerization

In fine chemical synthesis, the catalytic properties of Li3PO4 provide a quantifiable advantage in the isomerization of propylene oxide to allyl alcohol [4]. Comparative studies show that Li3PO4, particularly its basic form, offers superior selectivity over other lithium salts like Li2CO3. This specificity makes it the preferred catalyst for this reaction when optimizing yield and minimizing byproduct formation is a primary procurement driver.

Technical Documentation Hub

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